4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
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Overview
Description
4-Chloro-2-(1H-tetrazol-5-yl)-aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 4-position and a tetrazole ring at the 2-position of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves the introduction of the tetrazole ring onto the aniline structure. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction conditions often require the use of a catalyst and a suitable solvent to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1H-tetrazol-5-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(1H-tetrazol-5-yl)-aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1H-tetrazol-5-yl)-1H-benzimidazole-6-carbonitrile
- 4-Chloro-2-(1-hydroxybutyl)-1-{[2′-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazole-5-carbaldehyde
Uniqueness
4-Chloro-2-(1H-tetrazol-5-yl)-aniline is unique due to the presence of both a chloro group and a tetrazole ring on the aniline structure. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSUUPIMJLVUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26668-55-3 |
Source
|
Record name | 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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